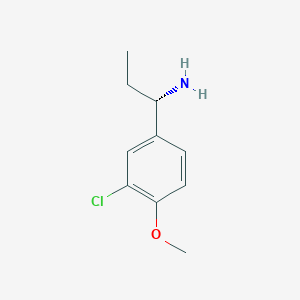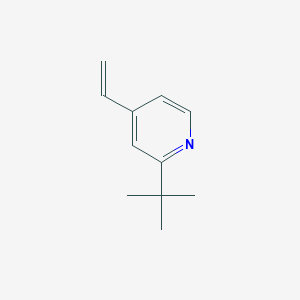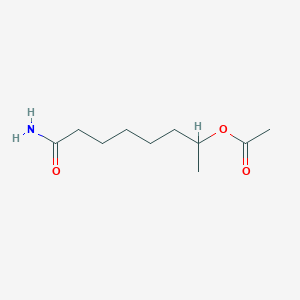![molecular formula C9H15ClN4 B12969485 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the electron-deficient pyrimidine ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: Halogen atoms on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Applications De Recherche Scientifique
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer, antimicrobial, and antihypertensive activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: Another pyrimidine derivative with antimicrobial activity.
Uniqueness
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo regioselective nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H15ClN4 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)7-3-5-11-8-4-6-12-9(10)13-8/h4,6H,3,5,7H2,1-2H3,(H,11,12,13) |
Clé InChI |
YPXPMUKPOCTOCI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=NC(=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


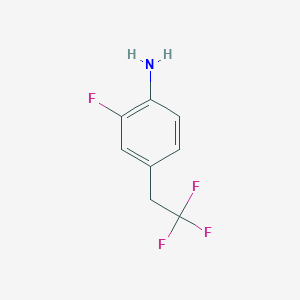
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
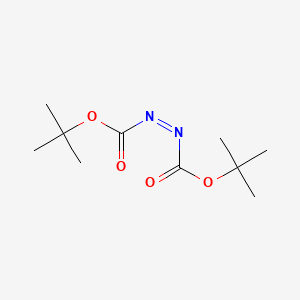
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
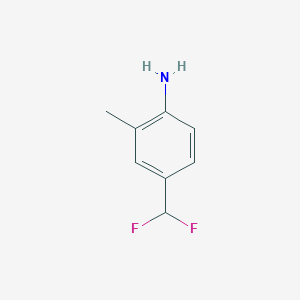
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

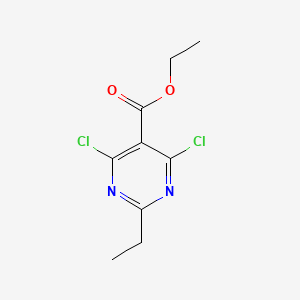
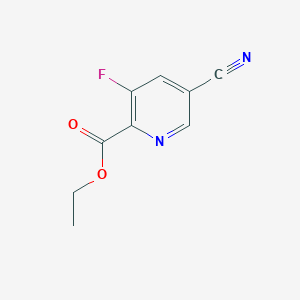
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
